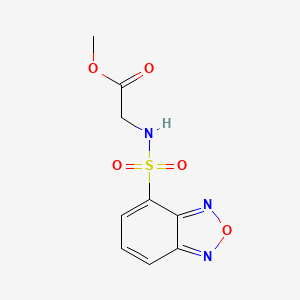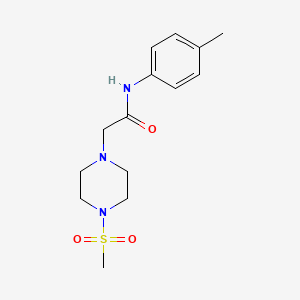![molecular formula C21H16BrN3O3 B4809671 N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4809671.png)
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide
Overview
Description
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C21H16BrN3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the 2-bromobenzoyl hydrazine intermediate. This intermediate is then reacted with 4-isocyanatobenzamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
N-[4-[[(2-bromobenzoyl)amino]carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c22-18-9-5-4-8-17(18)21(28)25-24-20(27)15-10-12-16(13-11-15)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGOOSXOXJKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER](/img/structure/B4809592.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4809609.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4809612.png)
![4-ethyl-8-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4809627.png)
![2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE](/img/structure/B4809630.png)
![2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4809631.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4809639.png)
![3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL](/img/structure/B4809642.png)

![4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B4809649.png)
![3-{1,3-dioxo-5-[(3,4,5-trimethoxybenzoyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4809650.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4809653.png)
![2,6-bis{[(3,4-dichlorophenyl)thio]methyl}pyridine](/img/structure/B4809663.png)

